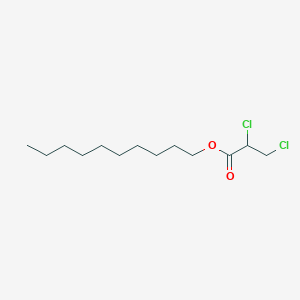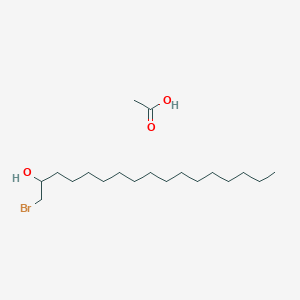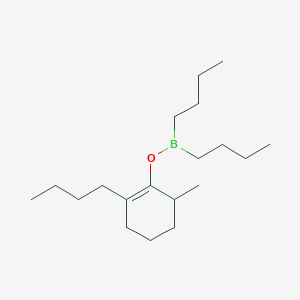
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate is a chemical compound with a complex structure that includes a cyclohexene ring substituted with butyl and methyl groups, as well as a dibutylborinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate typically involves the reaction of 2-butyl-6-methylcyclohex-1-ene with dibutylborinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The dibutylborinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its boron content.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate involves its interaction with molecular targets through its boron moiety. Boron atoms can form stable complexes with various biomolecules, which can influence biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butyl-6-methylcyclohex-1-en-1-yl boronic acid
- 2-Butyl-6-methylcyclohex-1-en-1-yl borate
- 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborane
Uniqueness
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate is unique due to its specific combination of a cyclohexene ring with butyl and methyl substitutions and a dibutylborinate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
89683-98-7 |
|---|---|
Molekularformel |
C19H37BO |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
dibutyl-(2-butyl-6-methylcyclohexen-1-yl)oxyborane |
InChI |
InChI=1S/C19H37BO/c1-5-8-13-18-14-11-12-17(4)19(18)21-20(15-9-6-2)16-10-7-3/h17H,5-16H2,1-4H3 |
InChI-Schlüssel |
IOHFZFDIYUDVNA-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC)(CCCC)OC1=C(CCCC1C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


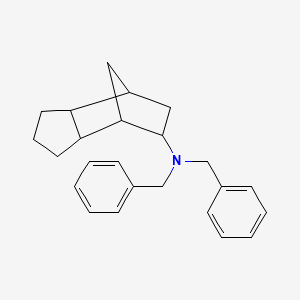
![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
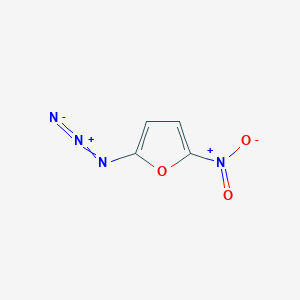
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
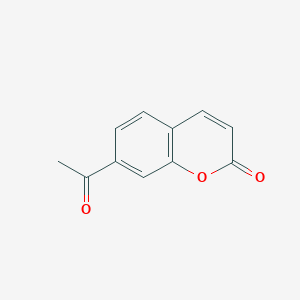
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
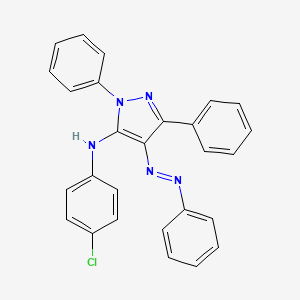
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
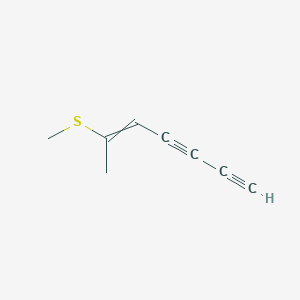
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)

![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
